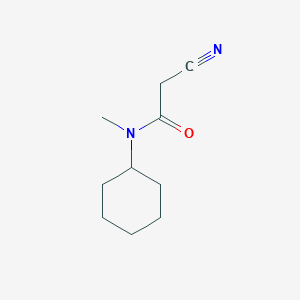

2-cyano-N-cyclohexyl-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-N-cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is characterized by the presence of a cyano group (-CN) attached to the acetamide moiety, along with cyclohexyl and methyl substituents on the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl cyanoacetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of methyl cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

2-Cyano-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-N-cyclohexylacetamide: Lacks the methyl group on the nitrogen atom.

N-Cyclohexyl-N-methylacetamide: Lacks the cyano group.

2-Cyanoacetamide: Lacks both the cyclohexyl and methyl groups.

Uniqueness

2-Cyano-N-cyclohexyl-N-methylacetamide is unique due to the presence of both the cyano and cyclohexyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial applications .

Actividad Biológica

2-Cyano-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. With the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, this compound features a cyano group, a cyclohexyl moiety, and an N-methylacetamide functional group. The unique structural characteristics of this compound contribute to its potential biological activities, including enzyme inhibition and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and engage in electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the hydrophobic nature of the cyclohexyl and methyl groups enhances its affinity for lipid membranes and proteins.

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Properties : The compound has been investigated for its analgesic effects, which could provide relief from pain associated with various medical conditions .

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly targeting heat shock protein 90 (HSP90), which is implicated in cancer and neurodegenerative disorders .

Case Studies

- HSP90 Inhibition : A study highlighted the role of HSP90 inhibitors in cancer therapy. Compounds similar to this compound have shown promise in destabilizing client proteins associated with oncogenic signaling pathways. This mechanism may lead to decreased tumor growth and enhanced therapeutic efficacy against various cancers .

- Analgesic Activity : In a comparative study involving novel opioid agonists, this compound was included as part of a broader investigation into analgesics. The results indicated significant analgesic activity, warranting further exploration into its pharmacological profile .

The compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:

- Oxidation : Can be oxidized to form corresponding oximes or nitriles.

- Reduction : Reduction reactions can convert the cyano group to primary amines.

- Substitution : Participates in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Comparison with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct features that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-N-methylacetamide | C4H6N2O | Lacks cyclohexyl group; simpler structure |

| 2-Cyano-2-cyclohexylidene-N-methylacetamide | C10H14N2O | Contains an additional double bond; altered reactivity |

| N-Cyclohexyl-N-methylacetamide | C8H15N | Absence of cyano group; different biological activity profile |

The presence of both the cyano group and the cyclohexyl moiety in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity compared to simpler derivatives.

Propiedades

IUPAC Name |

2-cyano-N-cyclohexyl-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZDXBIPFRDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.